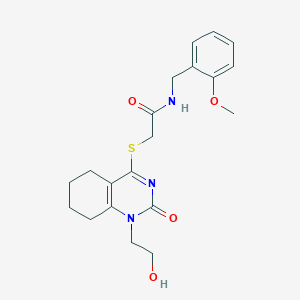

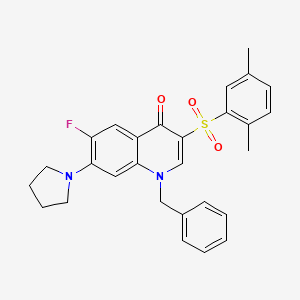

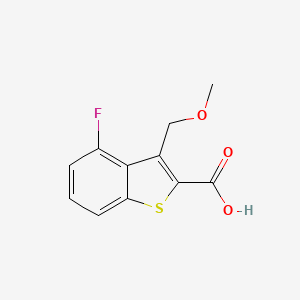

![molecular formula C15H21ClN4O3 B2675122 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2377031-90-6](/img/structure/B2675122.png)

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C15H21ClN4O3 and its molecular weight is 340.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One study demonstrates a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, highlighting a facile protocol for the efficient preparation of quinoxaline-3-carbonyl compounds. This process involves oxidation coupling under mild conditions, showcasing the use of tert-butyl carbazate in synthesizing bioactive motifs prevalent in natural products and synthetic drugs (Xie et al., 2019).

Biological Activity

Another aspect of research involves examining the larvicidal activity of compounds structurally similar to tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate. These studies focus on derivatives measured against pests like the rice stem borer, suggesting that the hydrophobicity and bulkiness of substituents can significantly affect larvicidal efficiency. Optimized compounds show a dramatic increase in activity, emphasizing the importance of structural modifications for enhancing biological effects (Oikawa et al., 1994).

Cooperative C-H Bond Activation

Research into aluminum and gallium hydrazides as active Lewis pairs for C-H bond activation presents another application. These studies demonstrate the ability of certain derivatives to activate C-H bonds of moderately acidic substrates, indicating potential pathways for chemical transformations that could be relevant to synthesizing new chemical entities (Uhl et al., 2016).

Novel Synthesis Approaches

The synthesis of a p38 MAP kinase inhibitor showcases a novel six-step process suitable for large-scale preparation, indicating the compound's role in developing therapeutic agents for diseases like rheumatoid arthritis and psoriasis. This highlights the compound's utility in creating chemoselective and efficient synthetic pathways for drug development (Chung et al., 2006).

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-6-8-20(9-7-10)13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGHDASHZINSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

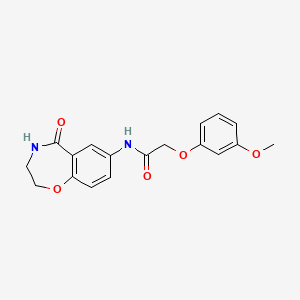

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)

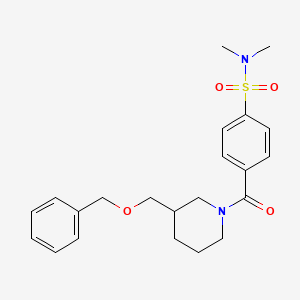

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

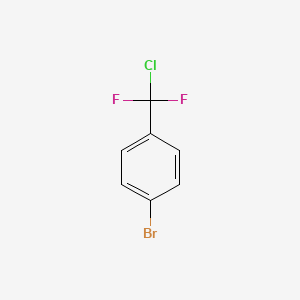

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2675062.png)